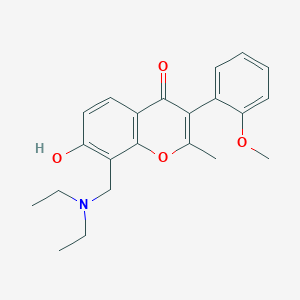

2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

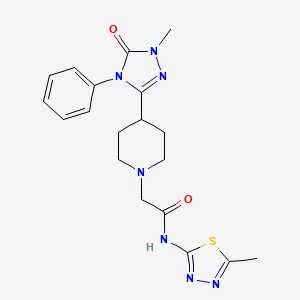

The synthesis of 2H-chromenes, which are important oxygen heterocycles, has been a subject of recent advances in the field of organic chemistry . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis

The molecular structure of 2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate is characterized by the presence of a chromene ring, which is a common structural motif in many natural products, pharmaceutical agents, and biologically relevant molecules .Chemical Reactions Analysis

The chemical reactions involving 2H-chromenes have been widely studied. For instance, coumarin-chalcone hybrid molecules were synthesized using various aromatic aldehydes . These compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .Scientific Research Applications

Antibacterial Activity

2-Acetamidophenyl 2-oxo-2H-chromene-6-sulfonate, through its chromene moiety, has been explored for its antibacterial activity. Chromene compounds, including those with sulfonate groups, have shown potential as antibacterial agents. A review highlights the significance of aryl sulfonamides containing thiophene or chromene moieties for their pharmacological applications against pathogenic microbes. These compounds' antibacterial properties are promising, encouraging further synthesis and development of potential derivatives for pharmacological use (Rathore et al., 2021).

Synthesis and Medicinal Chemistry

The synthesis of chromene compounds, such as 6H-benzo[c]chromen-6-ones, is crucial due to their core structure in several secondary metabolites with pharmacological importance. Limited natural production has driven the development of synthetic procedures for these compounds. The review of synthetic protocols offers insights into efficient methods for producing these structures, which are pivotal in medicinal chemistry for creating biologically active compounds (Mazimba, 2016).

Antioxidant Capacity and Cleaner Production

Chromene-based compounds also play a role in understanding antioxidant capacity assays. The ABTS/PP decolorization assay, for instance, involves reactions that can include compounds similar in structure to 2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate. These studies help elucidate the antioxidant mechanisms of various compounds, including those with chromene moieties, enhancing our understanding of their potential health benefits and applications in cleaner production processes (Ilyasov et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the insulin-like growth factor-1 receptor (igf-1r) .

Mode of Action

Related compounds have been shown to form coordinate bonds with their targets .

Result of Action

Related compounds have been found to possess notable biological activity .

Future Directions

properties

IUPAC Name |

(2-acetamidophenyl) 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO6S/c1-11(19)18-14-4-2-3-5-16(14)24-25(21,22)13-7-8-15-12(10-13)6-9-17(20)23-15/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIIBWNAPFRSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)

![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)

![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)

![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)

![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)

![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)